methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a carbamoyl ethyl group, a sulfanylidene (thione) moiety, and a methyl ester. The compound’s structural complexity necessitates advanced crystallographic methods (e.g., SHELX and ORTEP-3 ) for validation and visualization, as highlighted in the literature.
Properties
IUPAC Name |
methyl 3-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-3-5-14(6-4-13)12-22-18(25)9-10-24-19(26)16-8-7-15(20(27)28-2)11-17(16)23-21(24)29/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJFXEHJZNBSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. The process begins with the preparation of the quinazoline core, followed by the introduction of the carbamoyl and sulfanylidene groups. The final step involves the esterification of the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the selection of cost-effective raw materials, waste management, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The tetrahydroquinazoline core in the target compound contrasts with triazine (herbicides ), thiadiazole ( ), and quinoline ( ) systems. Quinazolines are associated with diverse bioactivities (e.g., kinase inhibition), while triazines are common in agrochemicals. The sulfanylidene (C=S) group in the target compound may enhance hydrogen-bonding interactions compared to sulfonyl (SO₂) groups in sulfonylureas , influencing crystal packing .
The methyl ester at position 7 may facilitate prodrug strategies, similar to sulfonylurea herbicides .
Molecular Weight and Bioavailability :
- The target compound’s estimated higher molecular weight (~450–500) compared to metsulfuron methyl ester (381.36) could reduce membrane permeability, a critical factor in drug design.
Crystallographic and Hydrogen-Bonding Comparisons
- Crystallography: The compound’s structure validation would rely on tools like SHELXL and ORTEP-3 , which are standard for small-molecule refinement.
- Hydrogen Bonding : Unlike sulfonylureas (which form strong SO₂···H-N bonds ), the sulfanylidene group may participate in weaker C=S···H-N interactions, affecting crystal stability .
Research Implications and Gaps
Biological Screening : Prioritize assays for kinase inhibition or antimicrobial activity, given quinazoline’s pharmacological relevance.
Crystallographic Studies : Use SHELX to resolve hydrogen-bonding patterns and compare packing efficiency with triazine-based herbicides .
Solubility Optimization : Modify the carbamoyl ethyl chain or ester group to enhance bioavailability.
Biological Activity
Methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its antimicrobial effects, cytotoxicity, and possible therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.44 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains with promising results.
Table 1: Antimicrobial Activity of the Compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Bacillus cereus | 0.015 mg/mL | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL | 0.050 mg/mL |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin in some cases .
Cytotoxicity Studies
In addition to its antimicrobial effects, the compound has been evaluated for cytotoxicity against various cancer cell lines. The results indicated that it possesses selective cytotoxicity towards certain cancer cells while exhibiting low toxicity towards normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 10.5 |
| MCF-7 (Breast cancer) | 15.8 |
| A549 (Lung cancer) | 12.3 |
These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : The compound may disrupt the synthesis of bacterial cell walls, leading to cell lysis.
- Interference with DNA Replication : It may inhibit DNA gyrase or topoisomerase enzymes involved in DNA replication.
- Induction of Apoptosis in Cancer Cells : The compound might trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Bacterial Infections : A study demonstrated that administration of the compound significantly reduced bacterial load in infected mice models compared to control groups.
- Cancer Treatment Study : In vitro studies showed a reduction in cell viability and increased apoptosis markers in treated cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
